molecular formula C35H48F3N11O13 B6295775 Amyloid b-Protein (1-6) Trifluoroacetate CAS No. 214550-64-8

Amyloid b-Protein (1-6) Trifluoroacetate

Cat. No. B6295775
CAS RN: 214550-64-8
M. Wt: 887.8 g/mol
InChI Key: IUPBBOOOCLORGQ-QPPIZVESSA-N
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Description

Amyloid b-Protein (1-6) Trifluoroacetate is a compound with the molecular formula C35H48F3N11O13 . It is produced through the proteolytic processing of a transmembrane protein, amyloid precursor protein (APP), by β- and γ-secretases .


Synthesis Analysis

Amyloid beta peptide (Aβ) is produced through the proteolytic processing of a transmembrane protein, amyloid precursor protein (APP), by β- and γ-secretases .


Chemical Reactions Analysis

The aggregation of proteins into amyloid fibrils and their deposition into plaques and intracellular inclusions is the hallmark of amyloid disease .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 887.8 g/mol . The IUPAC name of this compound is (4S)-4-[[ (2S)-2-[[ (2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[ (2S)-1-[[ (2S)-1-[[ (1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid .

Advantages and Limitations for Lab Experiments

The advantages of using AbetaTFA in laboratory experiments are that it is more stable than other Abeta peptides, making it easier to work with. AbetaTFA is also more specific than other Abeta peptides, meaning that it will only bind to certain receptors in the brain, which makes it easier to study the effects of Abeta on the brain. The limitations of using AbetaTFA in laboratory experiments are that it is not as effective as other Abeta peptides at forming amyloid plaques and it is not as specific as other Abeta peptides, meaning that it can bind to other receptors in the brain.

Future Directions

There are a number of potential future directions for research using AbetaTFA. These include further studies into the effects of AbetaTFA on the aggregation of proteins, the formation of amyloid plaques, and the expression of certain genes in the brain. Additionally, further research could be conducted into the effects of AbetaTFA on memory and learning in animal models and the effects of AbetaTFA on the levels of certain neurotransmitters in the brain. Finally, further research could be conducted into the development of new AbetaTFA peptides with increased specificity and stability for use in laboratory experiments.

Synthesis Methods

The synthesis of AbetaTFA is achieved through a process known as solid-phase peptide synthesis (SPPS). This method involves the attachment of the peptide to a solid support, such as a resin or a bead. The peptide is then built up, one amino acid at a time, by adding reagents and activating agents to the solid support. The resulting AbetaTFA peptide is then cleaved from the solid support and purified.

Scientific Research Applications

AbetaTFA is used in scientific research to study the effects of Abeta on the biochemical and physiological functions of the brain. AbetaTFA has been used to study the effects of Abeta on the aggregation of proteins, the formation of amyloid plaques, and the expression of certain genes in the brain. AbetaTFA has also been used to study the effects of Abeta on memory and learning in animal models.

properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H47N11O11.C2HF3O2/c1-17(40-28(50)20(34)14-26(47)48)27(49)41-22(9-10-25(45)46)30(52)43-23(12-18-6-3-2-4-7-18)31(53)42-21(8-5-11-38-33(35)36)29(51)44-24(32(54)55)13-19-15-37-16-39-19;3-2(4,5)1(6)7/h2-4,6-7,15-17,20-24H,5,8-14,34H2,1H3,(H,37,39)(H,40,50)(H,41,49)(H,42,53)(H,43,52)(H,44,51)(H,45,46)(H,47,48)(H,54,55)(H4,35,36,38);(H,6,7)/t17-,20-,21-,22-,23-,24-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPBBOOOCLORGQ-QPPIZVESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H48F3N11O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

887.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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